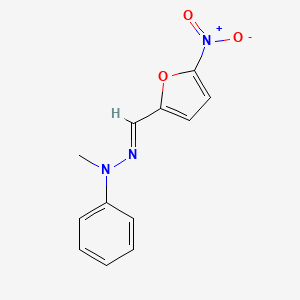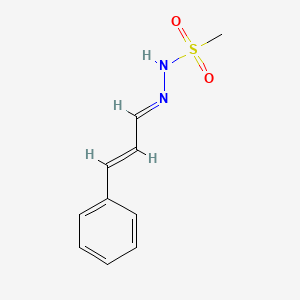![molecular formula C17H13Br3N2O4 B3856633 methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate CAS No. 5476-00-6](/img/structure/B3856633.png)
methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate
Descripción general
Descripción
Methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate, also known as TBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBCB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.
Mecanismo De Acción
Methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate exerts its effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs by methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate leads to the accumulation of acetylated histones, which results in changes in gene expression and cell function.
Biochemical and Physiological Effects
methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate has been found to have a range of biochemical and physiological effects. In cancer cells, methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9). In the brain, methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines. In the heart, methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate reduces myocardial infarction size by reducing oxidative stress and inflammation and improving mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate has several advantages for lab experiments, including its high purity and stability, its ability to inhibit HDACs selectively, and its potential for use in cancer research, neurological disorders, and cardiovascular diseases. However, methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate research, including its potential use in combination therapy with other anticancer drugs, its potential use in the treatment of neurodegenerative diseases, and its potential use in the treatment of heart failure. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate and to investigate its potential side effects.
Aplicaciones Científicas De Investigación
Methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate has been found to have potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate has been shown to have cardioprotective effects by reducing myocardial infarction size and improving heart function.
Propiedades
IUPAC Name |
methyl 4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br3N2O4/c1-25-17(24)11-4-2-10(3-5-11)8-21-22-15(23)9-26-16-13(19)6-12(18)7-14(16)20/h2-8H,9H2,1H3,(H,22,23)/b21-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXCYCJLWBINHE-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416856 | |
| Record name | AC1NSU03 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5476-00-6 | |
| Record name | AC1NSU03 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)

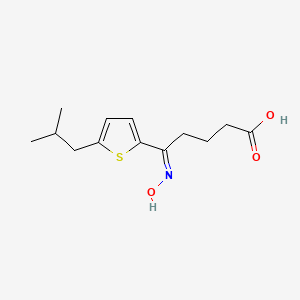
![2-(4-methylphenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3856567.png)
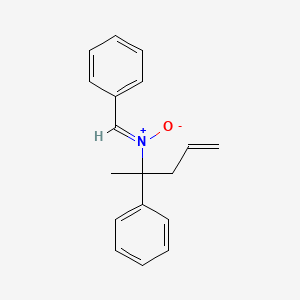

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3856583.png)
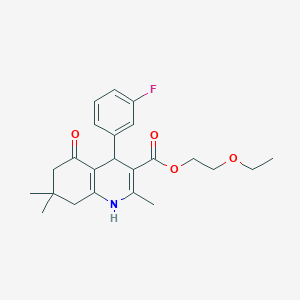
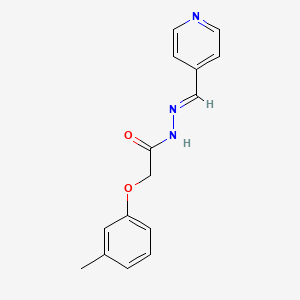
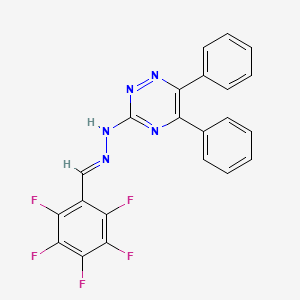

![1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime]](/img/structure/B3856614.png)
